molecular formula C11H12O5 B8699787 2-(3-ethoxycarbonylphenoxy)acetic acid

2-(3-ethoxycarbonylphenoxy)acetic acid

Cat. No.: B8699787
M. Wt: 224.21 g/mol
InChI Key: KDKFCQDZRHWOTG-UHFFFAOYSA-N
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Description

2-(3-Ethoxycarbonylphenoxy)acetic acid is a derivative of phenoxyacetic acid, featuring an ethoxycarbonyl (-COOEt) substituent at the 3-position of the phenyl ring. Its molecular structure combines a phenoxy group linked to an acetic acid moiety, with the ethoxycarbonyl group introducing both electron-withdrawing and lipophilic characteristics. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids .

The synthesis of this compound likely involves esterification of 3-carboxyphenoxyacetic acid with ethanol or bromination/alkylation strategies, similar to methods described for analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(3-ethoxycarbonylphenoxy)acetic acid

InChI

InChI=1S/C11H12O5/c1-2-15-11(14)8-4-3-5-9(6-8)16-7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

KDKFCQDZRHWOTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxycarbonylphenoxy)acetic acid typically involves the reaction of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxycarbonylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-ethoxycarbonylphenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ethoxycarbonylphenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. For example, it has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(3-ethoxycarbonylphenoxy)acetic acid with structurally related phenoxy/phenylacetic acid derivatives, emphasizing substituent effects and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-COOEt C11H12O5 224.21 Electron-withdrawing ester group; intermediate for hydrolysis to carboxylic acids. Inferred
2-(3-Carbamoylphenoxy)acetic acid 3-CONH2 C9H9NO4 195.17 Higher H-bond capacity (2 donors, 4 acceptors); used in research chemicals.
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH3 C9H9BrO3 257.07 Strong H-bonding (R22(8) dimers); applied in natural product synthesis (e.g., Combretastatin A-4).
2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid 3-OCH2CH2NMe2 C12H17NO3 231.27 Tertiary amine enhances solubility; potential CNS drug candidate.
2-(4-Ethoxy-3-hydroxyphenyl)acetic acid 4-OEt, 3-OH C10H12O4 196.20 Polar hydroxyl group improves water solubility; used in metabolic studies.
2-(3-(Benzyloxycarbonyl)phenyl)acetic acid 3-Cbz (COOCH2Ph) C16H14O4 270.28 Bulky benzyl group increases lipophilicity; common in peptide synthesis.

Substituent Effects on Acidity and Reactivity

  • Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group (-COOEt) increases the acidity of the acetic acid moiety compared to unsubstituted phenoxyacetic acid due to inductive effects. This contrasts with electron-donating groups (e.g., -OCH3 in 2-(3-bromo-4-methoxyphenyl)acetic acid), which reduce acidity .
  • Hydrogen Bonding: Carbamoyl (-CONH2) and hydroxyl (-OH) substituents enhance solubility via H-bonding (e.g., 2-(3-carbamoylphenoxy)acetic acid has a topological polar surface area of 89.6 Ų ). In contrast, the ethoxycarbonyl group reduces polarity, favoring organic solvent solubility.

Structural and Crystallographic Insights

  • Crystal Packing: Brominated analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R22(8) motif), a feature critical for crystallinity and purification . Similar packing may occur in the target compound, though the -COOEt group’s steric bulk could alter intermolecular interactions.
  • Angle Distortions: In brominated derivatives, C–C–C angles at substituents reflect electronic properties (e.g., 121.5° at Br vs. 118.2° at OCH3). The ethoxycarbonyl group’s stronger EWG nature may induce comparable distortions .

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